molecular formula C22H22N6O3 B10979453 2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide

Cat. No.: B10979453
M. Wt: 418.4 g/mol
InChI Key: ANJUEJBTWRLLFG-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide stands out due to its unique combination of indole, acetylamino, and triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]acetamide

InChI

InChI=1S/C22H22N6O3/c1-14(29)23-18-7-4-8-19-17(18)9-10-28(19)12-21(30)24-16-6-3-5-15(11-16)22-25-20(13-31-2)26-27-22/h3-11H,12-13H2,1-2H3,(H,23,29)(H,24,30)(H,25,26,27)

InChI Key

ANJUEJBTWRLLFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=CC(=C3)C4=NNC(=N4)COC

Origin of Product

United States

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